4-Ethyl-5-fluoropyrimidine Hydrochloride
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Overview
Description
4-Ethyl-5-fluoropyrimidine Hydrochloride is a chemical compound with the molecular formula C6H7FN2•HCl and a molecular weight of 162.59 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-ethyl-5-fluoro-6-hydroxypyrimidine with phosphorus oxychloride in the presence of triethylamine . The reaction is carried out in dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in sealed reactors to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoropyrimidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Ethyl-5-fluoropyrimidine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine Hydrochloride involves its interaction with nucleic acids and enzymes. The fluorine atom in the compound enhances its binding affinity to specific molecular targets, such as thymidylate synthase and DNA topoisomerase . These interactions disrupt the normal function of these enzymes, leading to cytotoxic effects, particularly in rapidly dividing cells .
Comparison with Similar Compounds
4-Ethyl-5-fluoropyrimidine Hydrochloride is similar to other fluorinated pyrimidines, such as 5-Fluorouracil and 5-Fluoro-2’-deoxyuridine. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
5-Fluorouracil: Widely used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Used in research and as an antiviral agent.
4-Chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the synthesis of bio-active compounds.
Properties
Molecular Formula |
C6H8ClFN2 |
---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
4-ethyl-5-fluoropyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
InChI Key |
IWOPZQIHYWUWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC=C1F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.